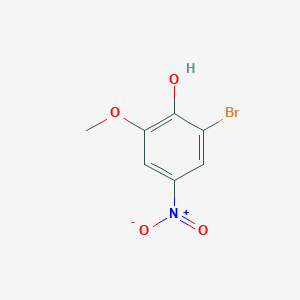

2-Bromo-6-methoxy-4-nitrophenol

概要

説明

2-Bromo-6-methoxy-4-nitrophenol is an organic compound with the molecular formula C7H6BrNO4 It is a brominated nitrophenol derivative that features both a bromine atom and a nitro group attached to a phenolic ring, along with a methoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-nitrophenol typically involves the bromination of 6-methoxy-4-nitrophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general steps include:

Nitration: The starting material, 4-methoxyphenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methoxy-2-nitrophenol.

Bromination: The nitrated compound is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically carried out at a controlled temperature to ensure selective bromination at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

化学反応の分析

Types of Reactions

2-Bromo-6-methoxy-4-nitrophenol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenols or anilines.

Reduction: Formation of 2-bromo-6-methoxy-4-aminophenol.

Oxidation: Formation of quinone derivatives.

科学的研究の応用

2-Bromo-6-methoxy-4-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 2-Bromo-6-methoxy-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atom and methoxy group can also influence the compound’s reactivity and binding affinity to specific targets.

類似化合物との比較

Similar Compounds

2-Bromo-4-methoxy-6-nitrophenol: Similar structure but different substitution pattern.

4-Bromo-2-methoxy-6-nitrophenol: Another isomer with different properties.

2-Bromo-6-nitrophenol: Lacks the methoxy group, leading to different reactivity.

Uniqueness

2-Bromo-6-methoxy-4-nitrophenol is unique due to the presence of both a bromine atom and a nitro group on the phenolic ring, along with a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

生物活性

2-Bromo-6-methoxy-4-nitrophenol (C7H6BrNO4) is a brominated nitrophenol derivative notable for its potential biological activities. This compound features a phenolic ring substituted with bromine, methoxy, and nitro groups, which contribute to its unique chemical properties and biological interactions. Research has indicated that it may possess antimicrobial and antifungal properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Bromine atom : Enhances lipophilicity and biological activity.

- Methoxy group : Contributes to the compound's electron-donating properties.

- Nitro group : Can undergo reduction to form reactive intermediates.

The compound's chemical formula is represented as follows:

Synthesis

The synthesis of this compound typically involves:

- Nitration of 4-methoxyphenol using concentrated nitric acid.

- Bromination of the nitrated product with bromine in a suitable solvent, such as acetic acid or chloroform, under controlled conditions to ensure selectivity at the desired position.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent in therapeutic applications.

Antifungal Activity

In addition to antibacterial effects, this compound has been studied for its antifungal properties. It demonstrates inhibitory action against common fungal pathogens, indicating its potential utility in treating fungal infections.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Intermediate Formation : The nitro group can be reduced within biological systems, generating reactive species that interact with cellular macromolecules.

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism, disrupting growth and proliferation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The results are summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteria |

| Escherichia coli | 64 µg/mL | Bacteria |

| Candida albicans | 16 µg/mL | Fungus |

| Aspergillus niger | 32 µg/mL | Fungus |

The study concluded that the compound demonstrated promising antimicrobial activity, particularly against Candida albicans, which is significant for therapeutic applications.

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing a concentration-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

This data indicates that higher concentrations of the compound significantly reduce cell viability, suggesting potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-6-methoxy-4-nitrophenol, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis often involves sequential functionalization of a phenolic core. For example, bromination of 6-methoxy-4-nitrophenol using bromine in acetic acid at 0–5°C to minimize di-substitution. Nitration may precede bromination, requiring careful control of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Yield optimization includes stoichiometric adjustments and low-temperature monitoring via TLC .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy at δ ~3.8 ppm, aromatic protons split by nitro and bromo groups).

- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and phenolic O–H (~3200 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z ~262 (C₇H₅BrNO₄⁺) .

Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?

- Methodology : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to separate by-products like di-brominated isomers. Purity assessment via HPLC (C18 column, UV detection at 254 nm) or GC-MS. Quantify impurities using area normalization .

Q. What are the solubility properties of this compound, and how do they influence reaction design?

- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Solubility tests at varying temperatures (20–60°C) guide solvent selection for reactions like SNAr (nucleophilic aromatic substitution) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) analyze electron density maps and Fukui indices. The nitro group deactivates the ring, directing electrophiles to the meta position relative to bromine. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

- Methodology : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with SHELXL refinement. Compare unit cell parameters (e.g., a = 6.9038 Å, b = 12.0229 Å for similar structures) and hydrogen-bonding networks to identify polymorphism .

Q. How does the steric bulk of the methoxy group influence catalytic cross-coupling reactions?

- Methodology : Suzuki-Miyaura coupling with Pd(PPh₃)₄ requires bulky ligands to mitigate steric hindrance at position 6. Monitor reaction kinetics via in situ ¹⁹F NMR (if fluorinated partners are used). Steric maps from Mercury software visualize accessibility .

Q. What mechanistic insights explain contradictory reactivity in nitro-group reduction studies?

特性

IUPAC Name |

2-bromo-6-methoxy-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4/c1-13-6-3-4(9(11)12)2-5(8)7(6)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPTYZWBPLCFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。